
(2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a 2-methylpyrrolidinyl group attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrrolidine with an appropriate epoxide, followed by the introduction of an amino group through reductive amination. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives depending on the reagents and conditions used.
科学的研究の応用
(2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The 2-methylpyrrolidinyl group provides additional steric and electronic effects that influence the binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2S)-1-Amino-3-(2-ethylpyrrolidin-1-yl)propan-2-ol
- (2S)-1-Amino-3-(2-methylpiperidin-1-yl)propan-2-ol
- (2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)butan-2-ol
Uniqueness
(2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of the 2-methylpyrrolidinyl group. This combination of features provides distinct chemical reactivity and biological activity compared to similar compounds. The stereochemistry at the second carbon atom is particularly important for its interaction with chiral environments in biological systems, making it a valuable compound for research and development.
特性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
(2S)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H18N2O/c1-7-3-2-4-10(7)6-8(11)5-9/h7-8,11H,2-6,9H2,1H3/t7?,8-/m0/s1 |
InChIキー |
KXJQKMCVEHJUCC-MQWKRIRWSA-N |
異性体SMILES |
CC1CCCN1C[C@H](CN)O |
正規SMILES |
CC1CCCN1CC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine](/img/structure/B12874906.png)
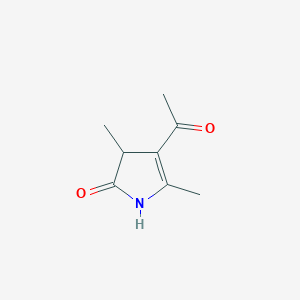
![2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12874921.png)
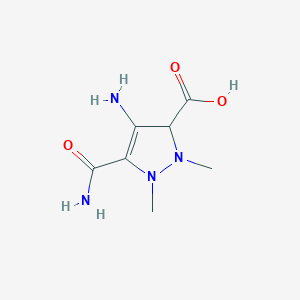
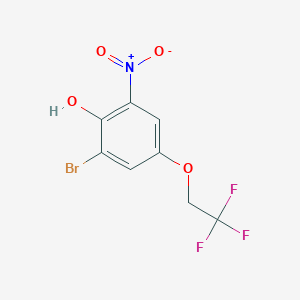
![5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12874940.png)
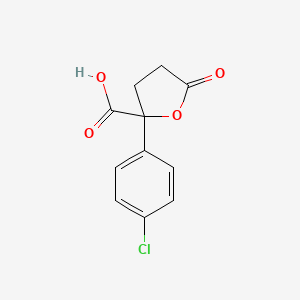
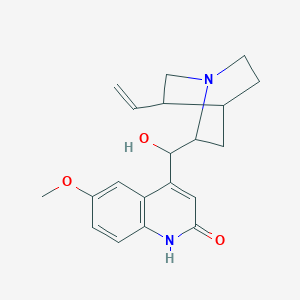

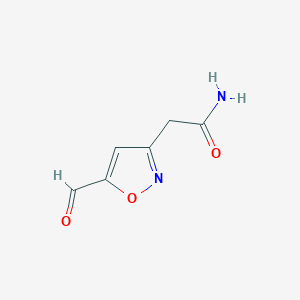

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)


